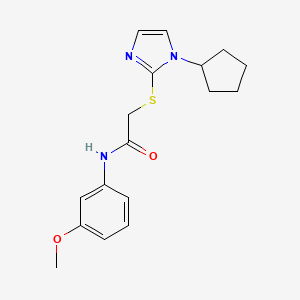

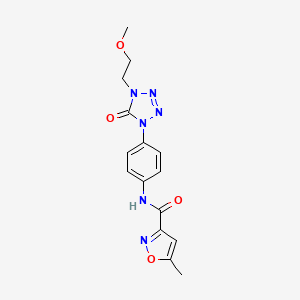

![molecular formula C18H23NO4S B2377545 2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097868-35-2](/img/structure/B2377545.png)

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide, also known as A-769662, is a small molecule compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the family of thienopyridines and has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis Processes

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), showcase the type of chemical reactions that compounds like "2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide" might undergo or be involved in. In their study, they explored the acetylation of 2-aminophenol to produce intermediates for antimalarial drugs, highlighting the importance of such compounds in synthesizing biologically active molecules (Magadum & Yadav, 2018).

Metabolism Studies

The metabolism of chloroacetamide herbicides and their transformation products in liver microsomes, as investigated by Coleman et al. (2000), provides an example of how complex acetamide derivatives are metabolized in biological systems. Such studies are crucial for understanding the environmental and health impacts of these compounds, and by extension, related acetamide derivatives could be studied for their biotransformation and potential toxicological profiles (Coleman et al., 2000).

Inhibition and Docking Studies

Research on the inhibition of specific enzymes by acetamide derivatives, such as the study by Saxena et al. (2009) on protein tyrosine phosphatase 1B inhibitors, underscores the potential pharmaceutical applications of these compounds. Their work involved synthesizing and evaluating derivatives for their inhibitory activity, coupled with docking studies to predict interactions with the target enzyme, highlighting the relevance of acetamide derivatives in designing new drugs (Saxena et al., 2009).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of thiazole-substituted coumarins for antimicrobial and antioxidant activities, as explored by Parameshwarappa et al. (2009), illustrate the broad spectrum of biological activities that can be associated with compounds bearing acetamide groups. Such studies provide insights into the potential use of these compounds in developing new antimicrobial and antioxidant agents (Parameshwarappa et al., 2009).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-22-16-5-3-14(4-6-16)11-18(21)19-12-17(23-9-8-20)15-7-10-24-13-15/h3-7,10,13,17,20H,2,8-9,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJVWMBUNNFTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

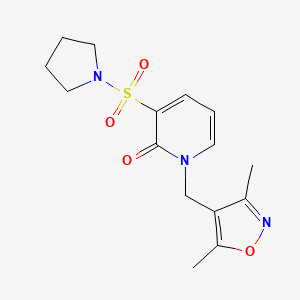

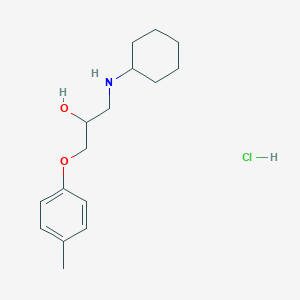

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

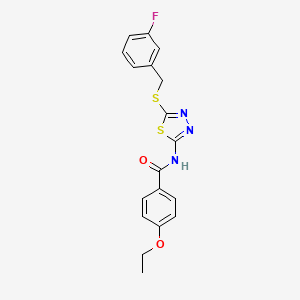

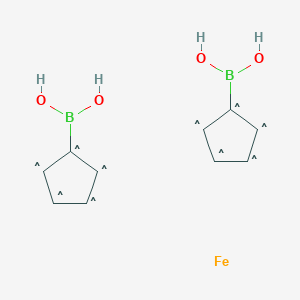

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

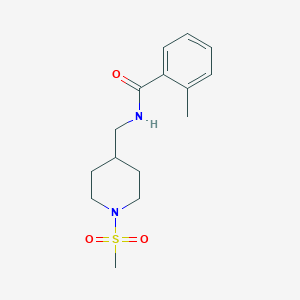

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

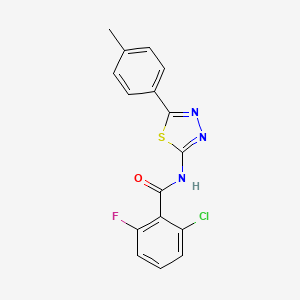

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)